molecular formula C13H17N5O4S2 B2960062 3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1448079-14-8

3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2960062
CAS No.: 1448079-14-8
M. Wt: 371.43
InChI Key: NTPWROXKCOWFTM-UHFFFAOYSA-N
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Description

3-((4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine is a heterocyclic compound featuring a pyridine core linked via dual sulfonyl groups to a piperidine ring and a 4-methyl-1,2,4-triazole moiety. This structure combines sulfonamide and piperidine functionalities, which are commonly associated with bioactivity in medicinal chemistry . The compound’s synthesis typically involves multi-step reactions, including sulfonylation of piperidine intermediates and coupling with triazole derivatives. For example, similar compounds in were synthesized via reactions between pyridine-3-sulfonamides and triazole precursors under controlled conditions . The presence of dual sulfonyl groups enhances electrophilicity and may improve binding to biological targets, such as enzymes or receptors .

Properties

IUPAC Name

3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S2/c1-17-10-15-16-13(17)23(19,20)11-4-7-18(8-5-11)24(21,22)12-3-2-6-14-9-12/h2-3,6,9-11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPWROXKCOWFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine typically involves multi-step chemical reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfonyl groups and the piperidine ring. The final step involves the coupling of the pyridine ring.

    Preparation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with formamide or other suitable reagents.

    Introduction of Sulfonyl Groups: Sulfonylation can be achieved using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Formation of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Coupling with Pyridine Ring: The final coupling step can be carried out using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can be performed on the sulfonyl groups to yield sulfinyl or sulfhydryl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include inhibition of carbohydrate-hydrolyzing enzymes, which is relevant for its antidiabetic potential.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : Replacing sulfanyl with sulfonyl groups (as in ) could enhance target selectivity and metabolic stability .
  • Therapeutic Potential: The piperidine-triazole-pyridine scaffold is versatile. For example, TT00’s success in stress treatment () suggests the target compound could be repurposed for neurological disorders.
  • Synthetic Challenges : Multi-step syntheses (e.g., piperidine sulfonylation in ) may require optimization for scalability .

Data Tables

Table 1: Structural Comparison of Key Analogues
Feature Target Compound 4-Nitrobenzyl Sulfanyl Analogue TT00
Core Structure Pyridine-triazole-piperidine Pyridine-triazole Pyridine-triazole
Linker Type Dual sulfonyl Sulfanyl Ethoxy
Key Substituent 4-Methyltriazole 4-Nitrobenzyl 3-Chlorophenylisoxazole

Biological Activity

The compound 3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine is a novel triazole-based derivative with potential biological applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridine ring , which is known for its biological activity.
  • A piperidine moiety , often associated with various pharmacological effects.
  • A triazole ring , which has been linked to antimicrobial and anticancer activities.

The molecular formula of the compound is C15H20N6O4S2C_{15}H_{20}N_6O_4S_2, with a molecular weight of approximately 396.49 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial and fungal strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL against Gram-positive bacteria .

Anticancer Activity

Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, related compounds have been tested for antiproliferative activity against several cancer cell lines, including:

  • HT-29 (colon cancer)
  • Jurkat (T-cell leukemia)

These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

The compound's sulfonyl groups may contribute to its enzyme inhibitory properties. For instance, derivatives containing similar functional groups have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and infections respectively .

Synthesis and Evaluation

A series of studies have focused on synthesizing compounds with the triazole scaffold and evaluating their biological activities. For example:

  • A study synthesized various triazole derivatives and assessed their antibacterial activity against multiple strains, revealing promising results for compounds similar to the one .
  • Another investigation highlighted the anticancer potential of triazole-based compounds through in vitro assays demonstrating significant cytotoxic effects against cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring significantly affect biological activity. The presence of electron-donating groups enhances antimicrobial potency, while specific substitutions on the piperidine ring can improve anticancer efficacy .

Data Tables

Biological ActivityCompound StructureActivity ObservedReference
AntimicrobialTriazole derivativesMIC 31.25 µg/mL
AnticancerSimilar triazolesIC50 values < 10 µM
Enzyme InhibitionSulfonyl derivativesAChE inhibition

Q & A

Q. How can computational methods predict the environmental fate or metabolic pathways of this compound?

  • Methodology : Use QSAR models to estimate biodegradability and toxicity. Molecular dynamics simulations predict interactions with metabolic enzymes (e.g., cytochrome P450). Experimental validation includes soil/water half-life studies and metabolite profiling via LC-MS .

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